3-BRomo-5-[(4-methoxyphenyl)methoxy]benzamide
Description
3-Bromo-5-[(4-methoxyphenyl)methoxy]benzamide is a benzamide derivative characterized by a bromine substituent at the 3-position and a (4-methoxyphenyl)methoxy group at the 5-position of the benzamide core.
Properties
IUPAC Name |
3-bromo-5-[(4-methoxyphenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-13-4-2-10(3-5-13)9-20-14-7-11(15(17)18)6-12(16)8-14/h2-8H,9H2,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXJUZOTCNRZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(4-methoxyphenyl)methoxy]benzamide typically involves a multi-step process:
Bromination: The starting material, 5-hydroxybenzamide, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Methoxylation: The hydroxyl group at the 5-position is then protected by converting it into a methoxy group using a methylating agent like dimethyl sulfate or methyl iodide.
Coupling Reaction: The protected intermediate is then coupled with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[(4-methoxyphenyl)methoxy]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The methoxyphenylmethoxy group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with oxidized functional groups, such as carboxylic acids or aldehydes.
Reduction: Products with reduced functional groups, such as alcohols or amines.
Scientific Research Applications
3-Bromo-5-[(4-methoxyphenyl)methoxy]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[(4-methoxyphenyl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
- Key Differences :
- Incorporates a 1,3,4-oxadiazole ring and a sulfamoyl group, absent in the target compound.
- The 4-methoxyphenyl group is attached via a methylene bridge rather than a methoxy linkage.
- Implications: The oxadiazole ring enhances rigidity and may improve metabolic stability compared to the simpler benzamide scaffold of the target compound. Sulfamoyl groups are known to enhance antifungal activity, as seen in LMM5’s comparison with fluconazole .
3-Bromo-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
- Key Differences :
- Substitutes the 5-(4-methoxyphenyl)methoxy group with a 4-methoxy group and a benzoxazole ring.
- Bromine is retained at the 3-position.
- Simplified methoxy substituent reduces steric hindrance compared to the bulkier (4-methoxyphenyl)methoxy group in the target compound .
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide
- Key Differences :
- Fluorine at the 2-position and a 2-methoxyphenylamide group replace the 5-(4-methoxyphenyl)methoxy substituent.
- Implications :
Physicochemical Properties
- Analysis :
- The target compound’s higher LogP compared to fluorinated analogs suggests greater membrane permeability but lower aqueous solubility.
- Bulky (4-methoxyphenyl)methoxy groups in the target compound may reduce crystallinity, impacting formulation strategies.
Biological Activity
3-Bromo-5-[(4-methoxyphenyl)methoxy]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the bromination of 5-[(4-methoxyphenyl)methoxy]benzamide, followed by purification processes such as recrystallization or chromatography to obtain the final product in high purity.
Antitumor Properties
Recent studies have highlighted the antitumor potential of related compounds, particularly those targeting tubulin polymerization. For instance, derivatives with similar structures have shown sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa and MCF7 cells. These compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| C9 | NCI-H520 | 1.36 ± 0.27 | FGFR1 inhibition, apoptosis induction |
| C9 | NCI-H1581 | 1.25 ± 0.23 | Cell cycle arrest |
| C9 | NCI-H226 | 2.31 ± 0.41 | Microtubule disruption |
| C9 | NCI-H460 | 2.14 ± 0.36 | Apoptotic signaling |
| C9 | NCI-H1703 | 1.85 ± 0.32 | ERK phosphorylation inhibition |
The primary mechanism of action for compounds like this compound appears to involve the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. This action leads to disrupted microtubule dynamics, causing cell cycle arrest and triggering apoptosis in cancer cells . Molecular docking studies indicate that these compounds may bind to the colchicine site on tubulin, forming multiple hydrogen bonds that stabilize the interaction .
Case Studies
- In vitro Studies : A series of experiments demonstrated that derivatives exhibited significant cytotoxicity against various cancer cell lines. For example, a compound with a similar structure showed an IC50 value as low as 1 µM against NSCLC cell lines with FGFR1 amplification .
- Cell Cycle Analysis : Flow cytometry analyses revealed that treatment with these compounds resulted in G2/M phase arrest in cancer cells, indicating effective disruption of the normal cell cycle progression .
- Apoptosis Induction : Compounds were shown to induce apoptotic pathways as evidenced by increased levels of apoptotic markers and morphological changes in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
